Furalaxyl (CAS 57646-30-7) is a systemic phenylamide (acylalanine) fungicide historically utilized to control Oomycete pathogens such as Phytophthora and Pythium. Structurally distinguished from the widely used metalaxyl by its 2-furanylcarbonyl group, furalaxyl exhibits distinct physicochemical properties, including elevated lipophilicity and significantly reduced aqueous solubility . In modern procurement contexts, high-purity furalaxyl is primarily sourced as an analytical reference standard for pesticide residue monitoring, chiral chromatography method development, and comparative environmental fate studies . Its specific degradation pathways and sorption characteristics make it an indispensable target analyte for laboratories validating multi-residue LC-MS/MS workflows.
Substituting furalaxyl with the more ubiquitous in-class benchmark, metalaxyl, fundamentally compromises the integrity of environmental modeling and analytical calibration. Because furalaxyl possesses a significantly higher octanol-water partition coefficient (LogP ~3.10) and lower water solubility, it exhibits distinct soil sorption coefficients (Kd) and leaching behaviors . Furthermore, furalaxyl demonstrates specific enantioselective degradation kinetics in agricultural soils; using metalaxyl as a surrogate in chiral LC-MS/MS calibration will result in inaccurate retention time mapping, incorrect recovery rate calculations during solid-phase extraction (SPE), and flawed persistence modeling [1].
Furalaxyl exhibits an aqueous solubility of 230 mg/L at 20 °C, which is drastically lower than that of its primary in-class comparator, metalaxyl, which exceeds 7,000 mg/L . This substantial difference dictates its behavior in soil columns, where furalaxyl demonstrates higher retention and lower breakthrough volume compared to highly mobile acylalanines [1].
| Evidence Dimension | Aqueous Solubility (20 °C) |
| Target Compound Data | 230 mg/L |
| Comparator Or Baseline | Metalaxyl (>7,000 mg/L) |
| Quantified Difference | >30-fold lower aqueous solubility for furalaxyl |
| Conditions | Standard aqueous solubility assay at 20 °C |
Guides the selection of appropriate extraction solvents for analytical stock solutions and informs groundwater leaching risk assessments.
In agricultural soils, furalaxyl undergoes pronounced enantioselective degradation. The R-enantiomer degrades significantly faster (half-life 11.4–34.7 days) than the S-enantiomer (half-life 19.3–49.5 days)[1]. Compared to benalaxyl, which degrades more slowly (up to 57.8 days) and with less enantioselectivity, furalaxyl provides a more dynamic model for chiral dissipation studies[1].
| Evidence Dimension | Soil Degradation Half-Life (t1/2) |
| Target Compound Data | 11.4–34.7 days (R-furalaxyl) vs 19.3–49.5 days (S-furalaxyl) |
| Comparator Or Baseline | Benalaxyl (20.4–53.3 days for R; 27.7–57.8 days for S) |
| Quantified Difference | Furalaxyl exhibits a shorter half-life and a more pronounced enantioselective degradation gap. |
| Conditions | Soil dissipation experiments following first-order kinetics (R2 > 0.96) |
Essential for laboratories developing chiral HPLC-MS/MS methods to monitor enantiomeric shifts in pesticide residues over time.
Furalaxyl possesses an XLogP3 value of approximately 3.10, indicating moderate-to-high lipophilicity. This contrasts with metalaxyl (LogP ~1.75), meaning furalaxyl partitions much more readily into organic phases. During multi-residue extraction using C18 or Primary Secondary Amine (PSA) sorbents, furalaxyl requires optimized elution solvent ratios (e.g., higher non-polar solvent fractions) to ensure maximum recovery [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | LogP ~ 3.10 |
| Comparator Or Baseline | Metalaxyl (LogP ~ 1.75) |
| Quantified Difference | Furalaxyl is significantly more lipophilic. |
| Conditions | Standard LogP calculation/measurement |
Dictates the selection of solid-phase extraction (SPE) cartridges and elution gradients for accurate LC-MS/MS quantification.
Due to its distinct enantioselective degradation kinetics (with the R-enantiomer degrading faster than the S-enantiomer), furalaxyl is the preferred reference standard for calibrating chiral high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) systems used in environmental monitoring[1].
Furalaxyl's specific aqueous solubility (230 mg/L) and elevated lipophilicity make it an ideal comparative benchmark against highly mobile acylalanines like metalaxyl. It is utilized in soil column breakthrough assays to model moderate-mobility pesticide leaching in agricultural hydrogeology .
Because of its higher LogP relative to mainstream analogs, furalaxyl is procured as a target analyte to validate the recovery efficiency of solid-phase extraction (SPE) protocols, ensuring that moderately non-polar residues are adequately captured by C18 or PSA sorbents [1].
Irritant